3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indolinone class. This compound is characterized by its complex structure, which includes a brominated benzyl group, ethoxy and methoxy substituents, and an indolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethoxy-4-methoxybenzaldehyde and 1-ethylindole.
Condensation Reaction: The first step involves a condensation reaction between 2-bromo-5-ethoxy-4-methoxybenzaldehyde and 1-ethylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the corresponding benzylidene intermediate.
Cyclization: The benzylidene intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid (HCl) or sulfuric acid (H2SO4), to form the indolinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the indolinone core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders. Its ability to modulate biological pathways makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties may find applications in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to agonistic or antagonistic effects.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Brom-5-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-on
- 3-(2-Brom-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-on
- 3-(2-Brom-5-ethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-on
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 3-(2-Brom-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-on aufgrund des Vorhandenseins sowohl von Ethoxy- als auch von Methoxygruppen am Benzylring einzigartig. Dieses Strukturmerkmal kann seine chemische Reaktivität und biologische Aktivität beeinflussen, was es zu einer eigenständigen Verbindung für Forschung und Anwendung macht.
Eigenschaften
Molekularformel |
C20H22BrNO3 |
---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO3/c1-4-22-17-9-7-6-8-14(17)15(20(22)23)10-13-11-19(25-5-2)18(24-3)12-16(13)21/h6-9,11-12,15H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
NSNHFDLJQCGXFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3Br)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.